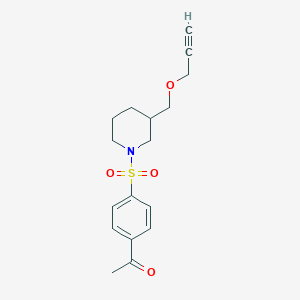

![molecular formula C20H23N3O2S B2897490 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392240-87-8](/img/structure/B2897490.png)

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

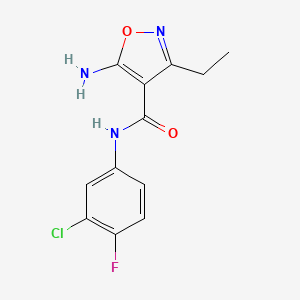

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a compound that contains an adamantane core. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a report for radical addition to a similar electron-deficient olefin, the rate of addition by adamantyl radical was found to be approximately two orders of magnitude faster than cyclohexyl radical .Physical and Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are more lipophilic than the des-adamantyl analogue . Beyond increasing partition coefficient, the adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .科学的研究の応用

Antimicrobial Properties

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide and its derivatives have been studied for their antimicrobial properties. Research by Desai et al. (2013) found that certain synthesized derivatives exhibited significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus) (Desai, Rajpara, & Joshi, 2013).

Anti-Tuberculosis Applications

Anusha et al. (2015) described the synthesis of adamantyl-imidazolo-thiadiazoles, demonstrating potent inhibitory activity against M. tuberculosis. This study highlighted the potential of these compounds in treating tuberculosis, targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, which showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibited high singlet oxygen quantum yield, an essential feature for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, applying QTAIM analysis to characterize intra- and intermolecular interactions. This research provided insights into the noncovalent interactions essential for the stability of these compounds (El-Emam et al., 2020).

Antiproliferative and Antimicrobial Properties

Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability and antimicrobial activity. One compound showed cytotoxicity on cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).

Synthesis and Structural Analysis

Studies also focus on the synthesis and structural analysis of derivatives of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide. For instance, Kadi et al. (2010) synthesized various derivatives and evaluated their in vitro activities against different microbial strains (Kadi et al., 2010).

将来の方向性

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of modified and customised chalcones is becoming more popular than ever before . The discovery of chalcone compounds provides an outstanding case history of modern drug development and also reveals their promising biological activities as a result of the structural modification of prototype drug molecules .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-25-16-4-2-15(3-5-16)17(24)21-19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWVGEJRNKHPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide](/img/structure/B2897410.png)

![N-(2-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2897411.png)

![3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2897416.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)